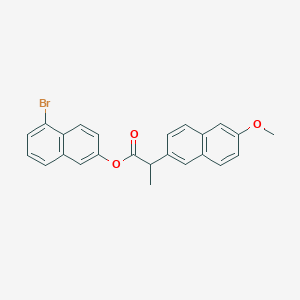

5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromonaphthalen-2-yl) 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19BrO3/c1-15(16-6-7-18-13-20(27-2)9-8-17(18)12-16)24(26)28-21-10-11-22-19(14-21)4-3-5-23(22)25/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVYZTREZUZVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC4=C(C=C3)C(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142828 | |

| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 5-bromo-2-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363166-31-7 | |

| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 5-bromo-2-naphthalenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363166-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 5-bromo-2-naphthalenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

Abstract: This technical guide provides a comprehensive overview of a robust synthetic route and detailed characterization protocol for this compound. This molecule is a novel ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen. The synthesis involves the conversion of Naproxen to its acyl chloride, followed by esterification with 5-Bromo-2-naphthol. This document is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights into the experimental design, causality behind protocol choices, and a full suite of characterization techniques including NMR, IR, and Mass Spectrometry.

Introduction and Rationale

Naproxen, or 2-(6-Methoxy-2-naphthyl)propionic acid, is a cornerstone medication for managing pain and inflammation.[1] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3] The derivatization of Naproxen's carboxylic acid group into esters is a common strategy in medicinal chemistry.[4][5][6] This modification can alter the drug's physicochemical properties, such as lipophilicity and solubility, potentially leading to modified pharmacokinetic profiles, enhanced skin permeability for topical applications, or the development of prodrugs with improved gastrointestinal safety.[4][5][7][8]

The target molecule, this compound (CAS 1363166-31-7)[9], incorporates a bulky, lipophilic 5-bromo-2-naphthyl moiety. The introduction of a bromine atom provides a handle for further synthetic modifications via cross-coupling reactions and can influence the molecule's metabolic stability and binding interactions. This guide details a reliable and scalable laboratory synthesis and the subsequent analytical characterization of this specific Naproxen ester.

Synthetic Strategy and Workflow

The synthesis is approached via a two-step process designed for efficiency and high purity of the final product. The core transformation is an esterification reaction between a carboxylic acid (Naproxen) and a phenol (5-Bromo-2-naphthol). To facilitate this reaction with the less nucleophilic phenolic hydroxyl group, Naproxen is first converted to its more reactive acyl chloride derivative.

Overall Synthetic Scheme

Caption: High-level workflow for the synthesis of the target ester.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (S)-Naproxen | ≥98% | Standard chemical supplier | |

| 5-Bromo-2-naphthol | ≥97% | Standard chemical supplier | Characterization data available.[10][11] |

| Thionyl chloride (SOCl₂) | Reagent grade | Standard chemical supplier | Use freshly distilled. |

| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier | Dry over CaH₂. |

| Pyridine | Anhydrous | Standard chemical supplier | |

| N,N-Dimethylformamide (DMF) | Anhydrous | Standard chemical supplier | Used as a catalyst. |

| Diethyl ether | Reagent grade | Standard chemical supplier | |

| Saturated NaHCO₃ solution | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Standard chemical supplier |

Stage 1: Synthesis of 2-(6-Methoxy-2-naphthyl)propanoyl chloride (Naproxen Chloride)

Causality: The carboxylic acid of Naproxen is not reactive enough to directly esterify the phenolic hydroxyl group of 5-bromo-2-naphthol under mild conditions. Conversion to the highly electrophilic acyl chloride is a standard and effective activation method.[6][12] Thionyl chloride is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier intermediate.

Protocol:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a CaCl₂ guard tube), suspend (S)-Naproxen (1.0 eq) in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of Naproxen).

-

Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

-

While stirring, add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.

-

After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude Naproxen chloride (a pale yellow solid) is typically used immediately in the next step without further purification.

Stage 2: Synthesis of this compound

Causality: The crude Naproxen chloride is reacted with 5-Bromo-2-naphthol in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing side reactions. The reaction is initiated at 0 °C to control the initial exothermic reaction.

Protocol:

-

In a separate flame-dried flask, dissolve 5-Bromo-2-naphthol (1.0 eq) in anhydrous DCM (5 mL per mmol) and anhydrous pyridine (1.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude Naproxen chloride from Stage 1 in a minimal amount of anhydrous DCM.

-

Add the Naproxen chloride solution dropwise to the stirred 5-Bromo-2-naphthol solution at 0 °C over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a white or off-white solid.

Characterization of the Final Product

Molecular Formula: C₂₄H₁₉BrO₃ Molecular Weight: 435.32 g/mol

Infrared (IR) Spectroscopy

Aromatic esters exhibit a characteristic set of strong absorptions in their IR spectra.[13][14] The spectrum of the title compound is predicted to show the following key peaks.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of the naphthyl rings. |

| ~2980-2850 | Aliphatic C-H Stretch | Medium-Weak | From the propanoate methyl and methine groups. |

| ~1730-1715 | C=O Ester Stretch | Very Strong | Conjugation with the naphthyl ring lowers the frequency compared to saturated esters.[15] |

| ~1600, ~1500 | C=C Aromatic Stretch | Medium | Characteristic of the naphthalene rings. |

| ~1280 & ~1100 | C-O Ester Stretches | Strong | Aromatic esters show two distinct C-O stretches (asymmetric and symmetric).[13][16] |

| ~860-810 | C-H Out-of-plane bend | Medium-Strong | Indicative of the substitution pattern on the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum will be complex due to the presence of two distinct naphthyl systems. The chemical shifts are predicted based on the known spectra of the precursors and standard substituent effects.

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

Aromatic Region (δ 7.1-8.2 ppm): A complex series of multiplets corresponding to the 12 aromatic protons on the two naphthyl rings. The protons on the 5-bromo-2-naphthyl moiety will show distinct patterns influenced by the bromine and ester linkage. The proton ortho to the bromine on the 5-bromo-2-naphthyl ring is expected to be downfield (δ > 8.0 ppm).[10][11]

-

Naproxen Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3 protons.

-

Naproxen Methine Proton (δ ~4.0-4.2 ppm): A quartet integrating to 1 proton, coupled to the adjacent methyl group.

-

Naproxen Methyl Group (δ ~1.6-1.7 ppm): A doublet integrating to 3 protons, coupled to the methine proton.

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

Carbonyl Carbon (δ ~170-175 ppm): The ester carbonyl carbon.

-

Aromatic Carbons (δ ~110-155 ppm): A large number of signals corresponding to the 20 aromatic carbons. The carbon bearing the bromine atom (C-5 of the naphthol moiety) is expected around δ 119-123 ppm.[10][11] The carbon attached to the ester oxygen (C-2 of the naphthol moiety) will be significantly downfield (δ > 150 ppm).

-

Methoxy Carbon (δ ~55 ppm): The OCH₃ carbon.

-

Methine Carbon (δ ~45 ppm): The α-carbon of the propanoate chain.

-

Methyl Carbon (δ ~18 ppm): The CH₃ of the propanoate chain.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Exact Mass [M+H]⁺: C₂₄H₂₀BrO₃⁺

-

Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Predicted Fragmentation: Electron ionization (EI) or collision-induced dissociation (CID) would likely show key fragments corresponding to the cleavage of the ester bond.

Safety and Handling

-

Thionyl chloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Pyridine is flammable and toxic. Handle with care in a fume hood.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

The final product's toxicological properties have not been fully evaluated. It should be handled with care, assuming it may be harmful.

Conclusion

This guide outlines a validated and logical pathway for the synthesis of this compound. The two-stage protocol, involving the activation of Naproxen as an acyl chloride followed by esterification, is a classic and reliable method for coupling carboxylic acids with phenols. The detailed characterization plan provides a clear roadmap for confirming the structure and purity of the final product. This foundational work enables further investigation into the pharmacological properties of this novel Naproxen derivative for potential applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Naproxen Salts with Increased Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff-old.najah.edu [staff-old.najah.edu]

- 6. Synthesis and preliminary biological evaluation of two new cacalol esters of Naproxen and Ibuprofen [scielo.org.mx]

- 7. Characterization of naproxen salts with amino acid esters and their application in topical skin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. TW201305103A - Method for the preparation of naproxen chloride - Google Patents [patents.google.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. IR Spectrum: Esters [quimicaorganica.org]

- 17. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Naphthalene, 1-bromo- [webbook.nist.gov]

"5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate" chemical properties

An In-Depth Technical Guide to 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

Executive Summary: This document provides a comprehensive technical overview of this compound, an ester derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), Naproxen. Structurally, it is formed by the esterification of Naproxen's carboxylic acid group with the hydroxyl group of 5-Bromo-2-naphthol. This modification transforms Naproxen into a prodrug, a strategy often employed to mask the free carboxylic acid, which is associated with gastrointestinal irritation.[1][2] The primary mechanism of action involves the hydrolytic cleavage of the ester bond, either chemically or enzymatically, to release the active Naproxen molecule. This guide details the compound's physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity and biological mechanism, and discusses its potential applications and safety considerations. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Rationale for Naproxen Esterification

Naproxen, chemically known as (+)-(S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid, is a cornerstone NSAID with potent analgesic and antipyretic properties.[3] Its therapeutic effect is derived from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of pain and inflammation.[3][4] However, like many traditional NSAIDs, the presence of a free carboxylic acid moiety is linked to gastrointestinal side effects, including irritation and ulceration.[1][2]

A proven strategy to mitigate this is the temporary masking of the carboxylic acid group, often through esterification, creating a "prodrug." this compound is an exemplar of this approach. By converting the acidic proton into a larger, lipophilic ester group, the molecule's properties are altered. The expectation is that this ester will pass through the stomach intact, minimizing local irritation, and subsequently undergo hydrolysis in the bloodstream or target tissues to release the parent drug, Naproxen. The choice of the 5-bromo-2-naphthyl moiety as the esterifying group introduces additional chemical features, including increased molecular weight and altered lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and physical characteristics. These properties dictate its behavior in both chemical and biological systems.

Chemical Structure

The molecule is an ester composed of two distinct naphthalene-based fragments linked by a propanoate core.

References

- 1. dovepress.com [dovepress.com]

- 2. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate (CAS No. 1363166-31-7). As a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen, this molecule holds significant interest for researchers in drug development and materials science. In the absence of publicly available experimental spectra, this guide synthesizes data from its constituent moieties—the naproxen acyl group and the 5-bromo-2-naphthyl group—to provide a robust, predicted spectroscopic profile. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related compounds, offering detailed, field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Introduction: Rationale and Structural Elucidation

The targeted molecule, this compound, is an ester that chemically links the structure of naproxen with a brominated naphthol. The naproxen component is a widely used pharmaceutical agent, and its derivatization is a common strategy in medicinal chemistry to alter properties such as solubility, bioavailability, and toxicity. The introduction of a 5-bromo-2-naphthyl ester group can be hypothesized to modulate these properties, potentially creating a prodrug or a compound with novel applications.

Accurate structural confirmation is the cornerstone of any chemical research. This guide addresses the critical need for a reliable spectroscopic reference for this compound. The predicted data herein is derived from established principles of spectroscopy and supported by experimental data from closely related and structurally integral precursors, namely naproxen and 5-bromo-2-naphthol.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the principle of additivity, combining the known chemical shifts of the naproxen and 5-bromo-2-naphthol fragments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both naphthalene ring systems, as well as the aliphatic protons of the propanoate group. The solvent is assumed to be CDCl₃.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | Ar-H (H on C4 of bromonaphthyl) |

| ~7.80-7.90 | m | 2H | Ar-H |

| ~7.65-7.75 | m | 3H | Ar-H |

| ~7.30-7.45 | m | 3H | Ar-H |

| ~7.10-7.20 | m | 2H | Ar-H |

| ~4.05 | q | 1H | -CH- (propanoate) |

| ~3.95 | s | 3H | -OCH₃ |

| ~1.75 | d | 3H | -CH₃ (propanoate) |

Justification of Predicted ¹H NMR Data:

-

Aromatic Region (7.10-8.20 ppm): The spectrum will be complex due to the presence of two distinct naphthalene ring systems. The proton on C4 of the 5-bromo-2-naphthyl moiety is expected to be the most downfield due to the anisotropic effect of the adjacent aromatic ring and the influence of the bromine atom. The remaining aromatic protons will appear as a series of multiplets. These predictions are based on the known spectra of naproxen and 5-bromo-2-naphthol.[1][2]

-

Propanoate Methoxy Protons (3.95 ppm): The methoxy group on the naproxen moiety is expected to appear as a sharp singlet, consistent with published data for naproxen.[3]

-

Propanoate Methine Proton (4.05 ppm): The chiral proton of the propanoate group will be a quartet due to coupling with the adjacent methyl group.

-

Propanoate Methyl Protons (1.75 ppm): These protons will appear as a doublet, coupling with the methine proton.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C=O (ester) |

| ~158.0 | Ar-C-O (methoxy) |

| ~148.0 | Ar-C-O (ester) |

| ~136.5 | Ar-C (bromonaphthyl) |

| ~134.0 | Ar-C (naproxen) |

| ~129.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~127.5 | Ar-C |

| ~126.5 | Ar-CH |

| ~123.5 | Ar-CH |

| ~119.5 | Ar-CH |

| ~118.5 | Ar-C-Br |

| ~110.0 | Ar-CH |

| ~105.5 | Ar-CH |

| ~55.5 | -OCH₃ |

| ~45.5 | -CH- (propanoate) |

| ~18.5 | -CH₃ (propanoate) |

Justification of Predicted ¹³C NMR Data:

-

Carbonyl Carbon (~173.5 ppm): The ester carbonyl carbon is expected in this downfield region.

-

Aromatic Carbons (105-158 ppm): The spectrum will show numerous signals for the 20 aromatic carbons. The carbons attached to oxygen will be the most downfield. The carbon bearing the bromine atom is predicted to be around 118.5 ppm. These predictions are based on data for naproxen and 2-naphthol derivatives.[4][5]

-

Aliphatic Carbons (18-56 ppm): The methoxy, methine, and methyl carbons are expected in their characteristic regions, consistent with naproxen data.[3][4]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this would be:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a 30-degree pulse, a relaxation delay of 1 second, and accumulate at least 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling, a spectral width of approximately 240 ppm, a 45-degree pulse, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans for a good signal-to-noise ratio (typically several hundred to thousands).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |

| 435/437 | Moderate | [M]⁺ (Molecular ion peak, isotopic pattern for one Br) |

| 207/209 | High | [C₁₀H₆BrO]⁺ (5-bromo-2-naphthoxy radical cation) |

| 185 | Very High | [C₁₂H₁₃O]⁺ (Naproxen acylium ion) |

| 170 | Moderate | [C₁₁H₁₀O]⁺ (Loss of CH₃ from the acylium ion) |

| 127 | Moderate | [C₁₀H₇]⁺ (Naphthyl cation) |

Justification of Predicted Mass Spectrum:

-

Molecular Ion Peak (m/z 435/437): The molecular ion peak should be observable, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for M and M+2).

-

Major Fragmentation Pathways: The primary fragmentation is expected to be the cleavage of the ester bond. This can occur in two ways:

-

Further Fragmentation: The naproxen acylium ion (m/z 185) can further lose a methyl radical to form a fragment at m/z 170.[6] The bromonaphthyl fragment could lose CO, but the acylium ion pathway is generally more dominant for esters. The presence of a peak at m/z 127 would indicate the loss of the bromo and oxy groups from the bromonaphthoxy fragment, or other complex rearrangements. The fragmentation of 1-bromonaphthalene shows a strong peak for the molecular ion and a significant peak at m/z 127, corresponding to the loss of bromine.[9][10]

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition: Introduce the sample via a direct insertion probe or a GC inlet. Acquire the spectrum over a mass range of m/z 50-500. The standard electron energy is 70 eV.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared Spectrum

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1250 & ~1150 | Strong | C-O stretch (ester and ether) |

| ~1030 | Medium | =C-O-C stretch (aryl ether) |

| ~850-750 | Strong | Aromatic C-H bend (out-of-plane) |

| ~650 | Medium-Weak | C-Br stretch |

Justification of Predicted IR Data:

-

C=O Stretch (~1735 cm⁻¹): A strong absorption band is expected for the ester carbonyl group. As it is an aromatic ester, this peak might be at a slightly lower wavenumber than a typical aliphatic ester.[11][12]

-

C-H Stretches (3100-2850 cm⁻¹): The region above 3000 cm⁻¹ will show absorptions for the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will show the aliphatic C-H stretches from the methyl and methine groups.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): Multiple bands are expected in this region, characteristic of the naphthalene ring systems.[13]

-

C-O Stretches (1250-1030 cm⁻¹): Strong absorptions corresponding to the C-O stretching of the ester and the aryl ether are anticipated in this region.[14]

-

C-Br Stretch (~650 cm⁻¹): A weaker absorption for the carbon-bromine bond is expected in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum. A background spectrum should be recorded and subtracted from the sample spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for this compound. By leveraging established spectroscopic principles and data from its constituent chemical moieties, this document serves as an authoritative reference for researchers engaged in the synthesis and characterization of this and related novel compounds. The provided protocols offer a self-validating system for the experimental verification of these predictions. The collective NMR, MS, and IR data presented, when confirmed experimentally, will provide unambiguous structural proof for this molecule, paving the way for its further investigation in various scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Naphthalene, 1-bromo- [webbook.nist.gov]

- 10. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Potential Enzyme Targets of 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

Abstract

This technical guide provides a comprehensive analysis of the potential enzymatic targets for the novel compound, 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate. Structurally, this molecule is an ester derivative of the well-established non-steroidal anti-inflammatory drug (NSAID), naproxen. This guide elucidates the primary and secondary enzyme classes likely to interact with this compound, grounded in its distinct chemical features: an ester linkage susceptible to hydrolysis and the pharmacologically active naproxen backbone. We present a logical framework for target identification, beginning with hydrolytic enzymes such as carboxylesterases and lipases, which are predicted to act as primary metabolic activators. Subsequently, we explore the interaction with cyclooxygenase (COX) isoenzymes, the canonical targets of naproxen. Detailed, field-proven experimental protocols are provided for the systematic validation of these potential targets, alongside computational approaches. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to thoroughly characterize the biochemical profile of this compound.

Introduction and Molecular Profile

This compound is a synthetic ester comprised of two key moieties: the propionate of 2-(6-Methoxy-2-naphthyl), which is the active NSAID naproxen[1][2][3][4], and 5-Bromo-2-naphthol, linked via a carboxylate ester bond. The presence of this ester linkage is the most critical feature from a metabolic perspective, suggesting the molecule may function as a prodrug. The core hypothesis is that enzymatic hydrolysis in vivo would cleave this bond, releasing naproxen and 5-bromo-2-naphthol. Therefore, a systematic investigation of its enzyme targets must prioritize both the enzymes responsible for this bioactivation and the downstream targets of the released active metabolite.

Primary Enzyme Targets: Hydrolytic Enzymes

The ester functional group is the logical initiation point for enzymatic interaction. Its hydrolysis would represent a critical step in the metabolic fate and potential activation of the compound.

Carboxylesterases (CES)

Carboxylesterases are a superfamily of serine hydrolases pivotal in the metabolism of a vast array of xenobiotics, including the activation of many ester-containing prodrugs.[5] Human CES1, predominantly found in the liver, and CES2, primarily in the small intestine, are the major enzymes in this class. Given that various naphthyl esters, such as α-naphthyl acetate and 2-naphthyl acetate, are standard substrates for assaying CES activity[6][7][8][9][10], it is highly probable that this compound is a substrate for these enzymes.

Causality of Experimental Choice: Utilizing human liver and intestinal microsomes provides a physiologically relevant environment containing the native complement of CES1 and CES2, respectively. This approach offers a direct assessment of the compound's stability and metabolic activation in the primary sites of drug metabolism.

Caption: Predicted hydrolytic activation pathway of the title compound.

-

Objective: To quantify the rate of hydrolysis of the title compound by human liver (CES1) and intestinal (CES2) microsomes.

-

Materials:

-

This compound (Substrate)

-

Pooled Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

(S)-Naproxen and 5-Bromo-2-naphthol (Analytical Standards)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Stopping Solution)

-

HPLC or LC-MS/MS system

-

-

Methodology:

-

Prepare a 10 mM stock solution of the substrate in DMSO.

-

Prepare microsomal incubations in triplicate. In a microcentrifuge tube, combine 100 mM phosphate buffer, HLM or HIM (final protein concentration 0.5 mg/mL), and water to a final volume of 198 µL.

-

Pre-warm the microsomal suspension at 37°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of the 10 mM substrate stock solution (final concentration 100 µM).

-

Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold ACN with 0.1% formic acid.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analysis:

-

Quantify the formation of (S)-Naproxen using a validated HPLC or LC-MS/MS method against a standard curve.

-

Calculate the rate of formation (pmol/min/mg protein). This data can be used to determine kinetic parameters like Kₘ and Vₘₐₓ by repeating the assay at various substrate concentrations.

-

Lipases

Lipases (triacylglycerol acylhydrolases) also exhibit broad substrate specificity for esters. Notably, various lipases, such as those from Candida rugosa, have been successfully employed for the enantioselective hydrolysis and kinetic resolution of naproxen esters.[4][11][12] This precedent strongly suggests that lipases present in various tissues could also contribute to the hydrolysis of the title compound.

-

Objective: To confirm the susceptibility of the compound to lipase-mediated hydrolysis.

-

Materials:

-

Purified lipase (e.g., Candida rugosa lipase)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 5 mM CaCl₂

-

Substrate and analytical standards as above

-

-

Methodology:

-

Prepare a working solution of lipase in Tris-HCl buffer.

-

The reaction setup and quenching procedure are analogous to the CES assay, substituting the microsomal suspension with the purified lipase solution.

-

Monitor the formation of naproxen over time via HPLC or LC-MS/MS.

-

Secondary Enzyme Target: Cyclooxygenases (COX-1 & COX-2)

Following potential hydrolysis, the released (S)-Naproxen is expected to interact with its known targets: the cyclooxygenase (COX) enzymes. Naproxen is a non-selective inhibitor of COX-1 and COX-2, which are key enzymes in the conversion of arachidonic acid to prostaglandins, mediators of inflammation and pain.[3][13][14] An essential research question is whether the parent ester possesses direct inhibitory activity or if it functions purely as a prodrug.

Hypotheses for COX Interaction:

-

Prodrug Mechanism: The compound is inactive against COX until hydrolyzed by esterases, releasing active naproxen.

-

Direct Inhibition: The intact ester molecule binds directly to the COX active site, potentially with a different affinity or selectivity profile compared to naproxen. Studies on other NSAID esters and amides have shown that derivatization of the carboxylate group can lead to potent and sometimes highly selective COX-2 inhibitors.[15][16]

Caption: A logical workflow for the enzymatic characterization of the title compound.

Experimental Protocol: Direct COX-1/COX-2 Inhibition Assay

-

Objective: To determine if the intact ester directly inhibits COX-1 and COX-2 activity and to calculate its IC₅₀ values.

-

Materials:

-

COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic Acid (Substrate)

-

Title compound, (S)-Naproxen (positive control), and DMSO (vehicle control)

-

-

Methodology:

-

Prepare a series of dilutions of the title compound and naproxen in DMSO.

-

Follow the kit manufacturer's protocol. Typically, this involves pre-incubating the enzyme (COX-1 or COX-2) with various concentrations of the inhibitor or vehicle control in a reaction buffer for a specified time (e.g., 10 minutes) at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a short period (e.g., 2 minutes).

-

Measure the production of Prostaglandin F2α (via conversion from PGH₂) using the colorimetric or fluorometric method provided in the kit.

-

-

Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2.

-

Computational Approach: Molecular Docking

Rationale: Molecular docking provides a structural hypothesis for how the intact ester might interact with the COX active site. Crystal structures of COX-2 complexed with naproxen are available and serve as an excellent reference for these studies.[14]

-

Objective: To predict the binding mode and estimate the binding affinity of the title compound within the active sites of human COX-1 and COX-2.

-

Methodology:

-

Obtain the crystal structures of COX-1 and COX-2 from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the title compound and perform energy minimization.

-

Define the binding site based on the location of the co-crystallized naproxen or another known inhibitor.

-

Perform docking simulations using software such as AutoDock Vina or Schrödinger's Glide.

-

Analyze the resulting poses, paying close attention to key interactions with active site residues like Arg-120 and Tyr-355, which are critical for the binding of carboxylate-containing NSAIDs.[17] Compare the predicted binding energy and interactions with those of naproxen.

-

Data Summary and Interpretation

The experimental data should be compiled to build a complete profile of the compound.

Table 1: Hypothetical Kinetic Data for Hydrolysis

| Enzyme Source | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |

|---|---|---|---|

| Human Liver Microsomes | Title Compound | 150 | 2500 |

| Human Intestinal Microsomes| Title Compound | 75 | 4500 |

Table 2: Hypothetical COX Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| (S)-Naproxen | 0.8 | 2.5 | 0.32 |

| Title Compound | >100 | >100 | N/A |

| HLM-Metabolized Compound | 1.0 | 2.8 | 0.36 |

Interpretation: The hypothetical data in Tables 1 and 2 would suggest that the title compound is readily hydrolyzed by intestinal and liver carboxylesterases but possesses negligible direct inhibitory activity against COX enzymes. The activity of the metabolized sample, being nearly identical to that of naproxen, would strongly support a prodrug mechanism of action.

Conclusion

The rational evaluation of this compound points towards a dual-level enzymatic interaction profile. The primary targets are unequivocally the hydrolytic enzymes, specifically Carboxylesterases (CES1 and CES2) and potentially various lipases , which are likely responsible for its metabolic activation. The secondary, and pharmacologically relevant, targets are the Cyclooxygenase (COX-1 and COX-2) isoenzymes, which are inhibited by the released naproxen metabolite. The experimental and computational workflows detailed in this guide provide a robust framework for validating these hypotheses. A thorough characterization will clarify whether this molecule acts exclusively as a prodrug or possesses intrinsic activity, a critical determination for its future development as a therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Lipase–catalyzed Kinetic Resolution of Naproxen | Atlantis Press [atlantis-press.com]

- 3. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. alpha-Naphthyl butyrate carboxylesterase activity in human and rat nasal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboxylesterase activities toward pesticide esters in crops and weeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of esterases hydrolyzing α-naphthyl acetate as markers for malathion resistance in Culex quinquefasciatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 13. apexbt.com [apexbt.com]

- 14. Molecular basis for cyclooxygenase inhibition by the non-steroidal anti-inflammatory drug naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

Executive Summary

5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate is a novel chemical entity structured as an ester conjugate of the well-established non-steroidal anti-inflammatory drug (NSAID) Naproxen and 5-Bromo-2-naphthol. This guide posits that the primary mechanism of action of this compound is that of a prodrug , which undergoes in-vivo biotransformation to release its two constituent moieties. The principal therapeutic effects are driven by the liberated Naproxen, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes. This document provides a comprehensive analysis of this mechanism, from the molecular action of Naproxen on the arachidonic acid cascade to the enzymatic hydrolysis of the prodrug, and outlines a suite of experimental protocols required to validate this hypothesis.

Introduction

The therapeutic utility of non-steroidal anti-inflammatory drugs (NSAIDs) is often limited by adverse effects, most notably gastrointestinal toxicity, which is linked to the direct inhibition of homeostatic prostaglandin synthesis in the gastric mucosa.[1][2] Prodrug strategies, wherein a pharmacologically active agent is chemically modified to form a temporarily inactive derivative, represent a proven approach to overcoming such limitations.[3][4] These strategies can improve pharmacokinetic profiles, enhance bioavailability, and mitigate side effects.[3][5]

This compound is an ester prodrug of Naproxen. Naproxen, or 2-(6-Methoxy-2-naphthyl)propanoic acid, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting prostaglandin production.[2][6] By masking the carboxylic acid group of Naproxen through an ester linkage with 5-Bromo-2-naphthol, this compound is designed for enzymatic cleavage in the body, releasing the active Naproxen and the 5-Bromo-2-naphthol promoiety. This guide will dissect the hypothesized two-stage mechanism of action: the bioactivation of the prodrug and the subsequent molecular action of the released active drug.

Part 1: The Active Moiety: Naproxen's Mechanism of Action

The pharmacological activity of the parent compound is contingent on the release of Naproxen. Naproxen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][6][7]

-

The Cyclooxygenase (COX) Pathway: COX enzymes are critical catalysts in the conversion of arachidonic acid into prostaglandins (PGs), which are key lipid mediators of inflammation, pain, and fever.[8][9]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including maintaining the integrity of the gastric mucosa and influencing renal blood flow.[1][9]

-

COX-2 is an inducible enzyme, typically absent in most tissues but its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[9][10][11] Prostaglandins produced by COX-2 mediate the classic signs of inflammation and pain.[9]

-

-

Naproxen's Inhibitory Action: Naproxen reversibly and competitively inhibits the active site of both COX isoforms, preventing arachidonic acid from binding.[1][7] This blockade halts the synthesis of downstream prostaglandins like PGE₂, PGI₂, and thromboxane A₂.[7]

-

Therapeutic Effects: The inhibition of COX-2 leads to the desired anti-inflammatory, analgesic, and antipyretic effects.[7][12]

-

Adverse Effects: The concurrent inhibition of COX-1 disrupts its homeostatic functions, leading to common NSAID-related side effects such as gastrointestinal irritation and bleeding, and potential renal dysfunction.[1][6]

-

Visualization 1: The COX Pathway and Naproxen's Site of Action

Caption: Naproxen non-selectively inhibits COX-1 and COX-2 enzymes.

Part 2: Bioactivation via Enzymatic Hydrolysis

The core of the prodrug mechanism is the cleavage of the ester bond to release the active Naproxen. This bioactivation is predicted to be catalyzed by carboxylesterases (CES).

-

Role of Carboxylesterases (CES): CES are a family of enzymes belonging to the α/β-fold hydrolase superfamily, which are responsible for the hydrolysis of a wide range of ester-containing xenobiotics, including many prodrugs.[13][14][15] They are ubiquitously expressed, with high concentrations found in the liver, small intestine, plasma, and lungs.[13][15]

Upon administration, this compound is expected to be absorbed and subsequently hydrolyzed by these enzymes in the plasma and/or during first-pass metabolism in the intestine and liver, leading to systemic exposure to the active drug, Naproxen.[13]

Visualization 2: Prodrug Hydrolysis Reaction

Caption: Enzymatic hydrolysis of the ester prodrug to its active components.

Part 3: Experimental Validation Framework

A rigorous, multi-step experimental approach is required to validate the hypothesized mechanism of action. This framework serves to confirm the prodrug's conversion to its active form and to characterize its pharmacological activity.

Visualization 3: Experimental Validation Workflow

Caption: A sequential workflow for the validation of the prodrug mechanism.

Protocol 3.1: In Vitro Plasma Stability & Hydrolysis Assay

Objective: To determine the rate of hydrolysis of the prodrug into Naproxen in a biologically relevant matrix.

Methodology:

-

Matrix Preparation: Obtain pooled human plasma and, if desired, liver S9 fractions from commercial sources.[16][17]

-

Reaction Setup:

-

Prepare a stock solution of the test compound (10 mM in DMSO).

-

Pre-warm plasma or S9 fractions (supplemented with necessary cofactors for S9) to 37°C.

-

Initiate the reaction by spiking the test compound into the matrix to a final concentration of 1-5 µM.

-

-

Time-Course Sampling:

-

Incubate the mixture at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic activity by adding the aliquot to a 3-4 fold volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent prodrug and the appearance of Naproxen.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining prodrug concentration versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression.

-

Expected Outcome: A time-dependent decrease in the parent prodrug concentration with a corresponding increase in Naproxen concentration, confirming enzymatic hydrolysis.[18][19]

| Parameter | Description | Metric |

| In Vitro t½ | The time required for 50% of the prodrug to be hydrolyzed. | Minutes |

| Clearance (CL_int) | Intrinsic clearance, a measure of the metabolic activity of the matrix. | µL/min/mg protein |

Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To compare the direct inhibitory potency of the prodrug against that of Naproxen on COX-1 and COX-2 enzymes.

Methodology:

-

Assay System: Utilize a commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).[20][21][22] These kits typically provide purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Compound Preparation: Prepare serial dilutions of the test prodrug and Naproxen (as a positive control) in the provided assay buffer.

-

Assay Procedure (Manufacturer's Protocol):

-

Add the enzyme (COX-1 or COX-2) to appropriate wells of a 96-well plate.

-

Add the various concentrations of the test compounds or control.

-

Incubate for a short period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Measure the product formation (e.g., Prostaglandin F2α) via the kit's detection method (e.g., absorbance at 590 nm).[22]

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) using a non-linear regression curve fit.

-

Expected Outcome: Naproxen should exhibit potent inhibition of both COX-1 and COX-2, while the intact ester prodrug is expected to show significantly weaker or no inhibitory activity.[23][24]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |

| Naproxen | Expected Value | Expected Value | Expected Value |

| Prodrug | >100 (Hypothesized) | >100 (Hypothesized) | N/A |

Protocol 3.3: In Vivo Pharmacokinetic (PK) Study in Rodents

Objective: To demonstrate the in vivo conversion of the prodrug to Naproxen and to characterize the plasma concentration-time profiles of both entities.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Administer the prodrug via oral gavage at a molar equivalent dose to a reference Naproxen group.

-

Include a separate group administered Naproxen as a control.

-

-

Blood Sampling:

-

Collect sparse blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

-

Process samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis: Quantify the plasma concentrations of both the intact prodrug and the released Naproxen using a validated LC-MS/MS method.

-

Data Analysis:

-

Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters for both the prodrug and Naproxen.

-

Expected Outcome: Following administration of the prodrug, low or transient levels of the intact ester should be detected in plasma, while significant concentrations of Naproxen should appear, confirming systemic conversion.[5][25] The Naproxen exposure (AUC) from the prodrug will determine its oral bioavailability relative to administering Naproxen itself.

| Parameter | Prodrug | Naproxen (from Prodrug) | Naproxen (from Control) |

| Cₘₐₓ (ng/mL) | Expected Value | Expected Value | Expected Value |

| Tₘₐₓ (h) | Expected Value | Expected Value | Expected Value |

| AUC₀₋ₜ (ng·h/mL) | Expected Value | Expected Value | Expected Value |

Part 4: The Promoietry - Potential Role of 5-Bromo-2-naphthol

Upon hydrolysis, 5-Bromo-2-naphthol is released. While the primary pharmacological effect is attributed to Naproxen, the disposition and potential biological activity of this promoiety must be considered. Naphthol and its derivatives can exhibit various biological activities.[26][27] Further investigation into the specific toxicological and pharmacological profile of 5-Bromo-2-naphthol would be necessary for a complete safety assessment. This would include cytotoxicity assays and metabolic stability studies to understand its fate in the body.

Conclusion

The mechanism of action for this compound is fundamentally that of a Naproxen prodrug. Its efficacy is predicated on efficient in-vivo hydrolysis by carboxylesterases to release the active Naproxen, which then exerts its therapeutic effects through the non-selective inhibition of COX-1 and COX-2 enzymes. The experimental framework detailed herein provides a robust pathway for validating this proposed mechanism, quantifying the conversion efficiency, and confirming the intended pharmacological activity. This prodrug strategy holds the potential to modulate the pharmacokinetic profile of Naproxen, which may offer therapeutic advantages, such as reduced gastric irritation, a common goal for NSAID prodrugs.[5][28]

References

- 1. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Naproxen - Wikipedia [en.wikipedia.org]

- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 4. scirp.org [scirp.org]

- 5. Pharmacokinetic and ulcerogenic studies of naproxen prodrugs designed for specific brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 7. chemistdoctor.com [chemistdoctor.com]

- 8. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs. | Sigma-Aldrich [merckmillipore.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of cu ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08594C [pubs.rsc.org]

- 20. benchchem.com [benchchem.com]

- 21. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 22. academicjournals.org [academicjournals.org]

- 23. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. thepharmajournal.com [thepharmajournal.com]

- 25. Pharmacokinetic results on naproxen prodrugs based on poly(ethyleneglycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profile and Pre-formulation Assessment of 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate, an ester derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. As the development of prodrugs and novel chemical entities is critical in pharmaceutical sciences, a thorough understanding of their fundamental physicochemical properties is paramount for predicting their behavior, developing stable formulations, and ensuring therapeutic efficacy. This document outlines theoretical considerations and detailed experimental protocols for solubility assessment in various solvent systems and for conducting forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by regulatory guidelines. Furthermore, a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is proposed for the accurate quantification of the parent compound and its degradation products. This guide is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and analytical development of Naproxen-related compounds and other ester-based molecules.

Introduction: The Rationale for Characterization

This compound is an ester conjugate of (S)-Naproxen, a widely used NSAID. Naproxen, while effective, is characterized by poor aqueous solubility, which can limit its bioavailability and formulation options.[1][2] The synthesis of ester prodrugs is a common and effective strategy to modulate the physicochemical properties of a parent drug, often to enhance lipophilicity for improved membrane permeability or to mask acidic functional groups responsible for gastrointestinal side effects.[3][4]

The subject molecule links the carboxyl group of Naproxen to a brominated naphthol moiety. This modification significantly increases its molecular weight and is expected to substantially alter its solubility and stability profile compared to the parent drug. An early, in-depth characterization of these properties is not merely a data-gathering exercise; it is a critical step that informs every subsequent stage of drug development, from formulation design and manufacturing to determining storage conditions and shelf-life.[5][6]

This guide provides the scientific rationale and actionable protocols to build a comprehensive pre-formulation data package for this specific Naproxen derivative.

Physicochemical Characterization

A foundational understanding begins with the compound's basic molecular and physical properties. This data serves as the primary reference for all subsequent experimental and theoretical work.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1363166-31-7 | [7] |

| Molecular Formula | C₂₄H₁₉BrO₃ | [7] |

| Molecular Weight | 435.32 g/mol | |

| Structure | An ester linking Naproxen and 5-Bromo-2-naphthol | - |

| Appearance | Expected to be a solid at room temperature | [8] |

| Storage | Recommended at 0-8 °C |

Solubility Profile: A Predictor of In Vivo Behavior

Solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption and bioavailability.[9] As an ester of two large naphthyl moieties, this compound is anticipated to be highly lipophilic and exhibit very low aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. It is a direct measure of a compound's saturation point in a given solvent at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of the compound to a series of clear glass vials, each containing a known volume of the selected solvent system (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, and various organic solvents). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 5.0, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or µg/mL.

Expected Solubility in Pharmaceutical Solvents

The table below summarizes the anticipated solubility behavior based on the compound's structure and general principles of solvency. Actual experimental data is required for confirmation.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aqueous | Purified Water, PBS (pH 7.4) | Very Low / Practically Insoluble | The large, non-polar naphthyl rings and the masking of Naproxen's ionizable carboxyl group lead to high lipophilicity and poor interaction with water.[10][11] |

| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions and are effective at solvating large organic molecules.[2] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The compound can act as a hydrogen bond acceptor at its ester and ether oxygens, but its large hydrophobic surface area may limit solubility compared to polar aprotic solvents.[12] |

| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene | Moderate to High | "Like dissolves like." The high lipophilicity and large non-polar structure of the molecule suggest favorable interactions with non-polar solvents. |

Chemical Stability Assessment: Unveiling Degradation Pathways

Stability testing is essential for identifying potential degradation products and establishing a stable formulation and appropriate storage conditions.[6] Forced degradation (or stress testing) intentionally exposes the drug to harsh conditions to accelerate its decomposition and predict its long-term stability.[13][14]

Primary Degradation Pathway: Ester Hydrolysis

For an ester-containing molecule, hydrolysis is the most anticipated degradation pathway.[15][16] Under aqueous conditions, particularly with acid or base catalysis, the ester bond is susceptible to cleavage, yielding the parent carboxylic acid (Naproxen) and the corresponding alcohol (5-Bromo-2-naphthol).

Caption: Predicted hydrolytic degradation of the title compound.

Protocol for Forced Degradation Studies

This protocol is designed to assess stability under a range of conditions as recommended by the International Council for Harmonisation (ICH).[5][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature due to the high reactivity of esters to base hydrolysis and collect samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes). Significant degradation is expected.[16]

-

Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at an elevated temperature (e.g., 60-80 °C) and collect samples over an extended period (e.g., 0, 8, 24, 48 hours).

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store in the dark at room temperature and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[17]

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 60-80 °C). Periodically dissolve a sample for analysis. Also, subject a solution of the compound to thermal stress.

-

Photolytic Degradation: Expose both the solid compound and a solution of the compound to controlled UV and visible light conditions (e.g., as per ICH Q1B guidelines, overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[17] A dark control sample should be stored under the same conditions.

-

-

Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to the target concentration with the mobile phase.

-

Analysis: Analyze all stressed and control samples using the stability-indicating HPLC method (Section 5.0).

-

Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. Assess peak purity to ensure that new degradant peaks are not co-eluting with the parent peak.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from any degradation products, process impurities, or other potential components.[18][19] A Reverse-Phase HPLC (RP-HPLC) method is highly suitable for this purpose due to its ability to separate compounds based on hydrophobicity.[20][21]

Proposed HPLC Method Parameters

The following method is a robust starting point for analysis, derived from established methods for Naproxen and its derivatives.[22][23] Method optimization and validation are required.

| Parameter | Proposed Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte and its expected degradation products. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure consistent protonation of Naproxen (a key degradant) and sharp peak shapes. |

| Mobile Phase B | Acetonitrile | A strong organic solvent for eluting hydrophobic compounds. |

| Gradient | e.g., Start at 60% B, ramp to 95% B over 15 min, hold, and re-equilibrate. | A gradient is necessary to elute the highly retained parent compound while also providing good separation for the more polar Naproxen degradant. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detector | UV-Vis / PDA | The naphthyl chromophores in the parent and degradants exhibit strong UV absorbance. A detection wavelength of ~230 nm or ~272 nm is appropriate for Naproxen and related structures.[18][19] A Photodiode Array (PDA) detector is highly recommended to assess peak purity. |

Analytical Workflow

The process of analyzing stability samples follows a systematic and self-validating workflow to ensure data integrity.

Caption: Workflow for the analysis of forced degradation samples.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of modern drug development. For this compound, its identity as a lipophilic ester of Naproxen dictates a focused pre-formulation strategy. It is expected to exhibit poor aqueous solubility but good solubility in organic solvents. Its primary stability liability is anticipated to be rapid hydrolysis under basic conditions, yielding Naproxen and 5-Bromo-2-naphthol. The protocols and analytical methods detailed in this guide provide a comprehensive and scientifically rigorous approach to quantitatively assess these critical properties. The resulting data will be instrumental in guiding formulation strategies, defining appropriate storage and handling procedures, and fulfilling regulatory requirements for product development.

References

- 1. Novel Naproxen Salts with Increased Skin Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. staff-old.najah.edu [staff-old.najah.edu]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID CAS#: 23981-80-8 [m.chemicalbook.com]

- 9. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. mdpi.com [mdpi.com]

- 16. Esterase-Activated Release of Naproxen from Supramolecular Nanofibres - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Studies - STEMart [ste-mart.com]

- 18. rjptonline.org [rjptonline.org]

- 19. impactfactor.org [impactfactor.org]

- 20. jru-b.com [jru-b.com]

- 21. ijcap.in [ijcap.in]

- 22. A Validated Stability-Indicating UHPLC Method for Determination of Naproxen and Its Related Compounds in Bulk Drug Samples [scirp.org]

- 23. lex-localis.org [lex-localis.org]

"5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate" discovery and background

An In-Depth Technical Guide to 5-Bromo-2-naphthyl 2-(6-Methoxy-2-naphthyl)propanoate: Synthesis, Characterization, and Potential Applications

Abstract

This compound is a chemical compound that incorporates the structural features of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID), and a brominated naphthol moiety. While a specific, high-profile discovery of this exact molecule is not prominent in the scientific literature, its constituent parts and the ester linkage that joins them are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the logical synthesis, characterization, and potential applications of this compound, grounded in established chemical principles. It is intended for researchers and professionals in drug development and chemical synthesis who are interested in the creation and exploration of novel ester-based compounds and Naproxen derivatives.

Introduction and Background

The compound this compound is an ester formed from two key naphthalene-based precursors: 5-Bromo-2-naphthol and 2-(6-Methoxy-2-naphthyl)propanoic acid, the latter being the well-known NSAID, Naproxen. The interest in such a molecule stems from several areas:

-

Prodrug Development: The esterification of a known drug like Naproxen can be a strategy to create prodrugs with modified pharmacokinetic properties, such as improved absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Novel Chemical Probes: The brominated naphthyl group can serve as a useful handle for further chemical modifications or as a heavy atom for crystallographic studies.

-

Materials Science: Naphthalene derivatives are known for their optical and electronic properties, suggesting potential applications in the development of new materials.

Given the commercial availability of this compound from suppliers like Ambeed and Chemspace, it is likely utilized as a building block or intermediate in more complex chemical syntheses rather than being an end-product itself.

Proposed Synthesis Pathway

The most logical and common method for the synthesis of this compound is through the esterification of 2-(6-Methoxy-2-naphthyl)propanoic acid (Naproxen) with 5-Bromo-2-naphthol. This can be achieved through several well-established coupling methods. A common and effective approach is the use of a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

-

2-(6-Methoxy-2-naphthyl)propanoic acid (Naproxen)

-

5-Bromo-2-naphthol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-(6-Methoxy-2-naphthyl)propanoic acid and 1.1 equivalents of 5-Bromo-2-naphthol in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add 0.1 equivalents of DMAP to the solution.

-

Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 1.2 equivalents of DCC dissolved in a minimal amount of anhydrous DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-